molecular formula C22H19N3O3S3 B2737207 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-30-5

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2737207
CAS RN: 1098639-30-5
M. Wt: 469.59
InChI Key: BIAAHUALSRLWOB-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d]thiazol-2-yl group, a phenyl group, a thiophen-2-ylsulfonyl group, and a pyrrolidine-2-carboxamide group . These groups are common in many organic compounds and can contribute to various chemical properties and biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzo[d]thiazol-2-yl and phenyl groups are aromatic, which could contribute to the compound’s stability and reactivity . The thiophen-2-ylsulfonyl and pyrrolidine-2-carboxamide groups could also influence the compound’s properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its structural components. For example, the benzo[d]thiazol-2-yl and phenyl groups could participate in electrophilic aromatic substitution reactions . The thiophen-2-ylsulfonyl and pyrrolidine-2-carboxamide groups could also be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For example, the presence of aromatic groups could contribute to its stability, while the presence of the sulfonyl and carboxamide groups could influence its solubility .

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant effects. In a study evaluating its efficacy against experimental epilepsy models, the derivative 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) demonstrated remarkable activity. Its ED50 values were 82.5 μmol/kg (MES) and 510.5 μmol/kg (sc PTZ), surpassing reference antiepileptic drugs like phenytoin and ethosuximide .

Antioxidant Properties

While not explicitly studied for antioxidant activity, the presence of benzothiazole and thiophene moieties suggests potential antioxidant effects. Further investigations could explore its radical-scavenging abilities using assays like the DPPH radical assay .

Enzyme Inhibition

The compound’s structure hints at possible enzyme inhibition. It may interact with enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). In vitro assays can assess its inhibitory potential against these enzymes, which are relevant in neurodegenerative diseases like Alzheimer’s .

Molecular Modeling and QSAR Studies

Computational approaches, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, can provide insights into its binding interactions with enzymes and DNA. These investigations help optimize its pharmacological properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological activities .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c26-21(18-10-5-13-25(18)31(27,28)20-12-6-14-29-20)23-16-8-2-1-7-15(16)22-24-17-9-3-4-11-19(17)30-22/h1-4,6-9,11-12,14,18H,5,10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAHUALSRLWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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